molecular formula C14H14BrNO2 B8652765 2-(4-Methoxybenzyloxy)-3-bromo-4-methylpyridine

2-(4-Methoxybenzyloxy)-3-bromo-4-methylpyridine

Cat. No.: B8652765
M. Wt: 308.17 g/mol
InChI Key: NJYABRQDGDTFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyloxy)-3-bromo-4-methylpyridine is a useful research compound. Its molecular formula is C14H14BrNO2 and its molecular weight is 308.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

3-bromo-2-[(4-methoxyphenyl)methoxy]-4-methylpyridine

InChI

InChI=1S/C14H14BrNO2/c1-10-7-8-16-14(13(10)15)18-9-11-3-5-12(17-2)6-4-11/h3-8H,9H2,1-2H3

InChI Key

NJYABRQDGDTFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OCC2=CC=C(C=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 60% NaH in mineral oil (0.290 g, 7.27 mmol) in THF (15 mL) at RT in a resealable pressure vessel was added (4-methoxyphenyl)methanol (0.906 ml, 7.27 mmol). After 5 minutes, 3-bromo-2-chloro-4-picoline (1.00 g, 4.84 mmol) was added and the mixture was heated to 75° C. After 1 hr, water was added and the mixture was diluted with EtOAc. After washing with water and brine, the organic fraction was dried with sodium sulfate and purified by silica gel chromatography using 0-30% EtOAc:hexanes to afford 2-(4-methoxybenzyloxy)-3-bromo-4-methylpyridine as a colorless oil. M+H+=308.0.
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oil
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0.29 g
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15 mL
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0.906 mL
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1 g
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Synthesis routes and methods II

Procedure details

3-bromo-2-(4-methoxybenzyloxy)-4-methylpyridine was prepared by the procedure described in J. Med. Chem., 2008, 51, 3065. A pressure vessel was charged with anhydrous THF (25 ml) and sodium hydride (1.44 g, 36.18 mmol, 60% dispersion). To this stirred mixture was added portionwise a solution of 4-methoxybenzyl alcohol (5.0 g, 36.18 mmol) in anhydrous THF (15 ml). After addition was complete, the mixture was stirred at room temperature for 30 minutes and a solution of 3-bromo-2-chloro-4-picoline (4.97 g, 24.08 mmol) in anhydrous THF (15 ml) was added. The vessel was sealed and the reaction mixture was heated at 75° C. for 6 hours. Upon cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The separated organic layer was washed with water, sat'd NaCl(aq.), dried over MgSO4, filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes: EtOAc) gave the title compound as a clear oil which crystallized on standing (6.71 g, 90%).
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5 g
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15 mL
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15 mL
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25 mL
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